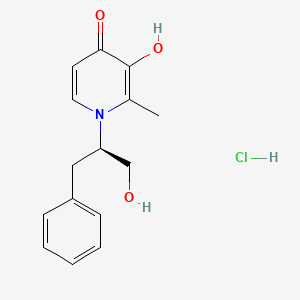

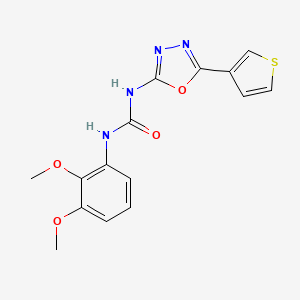

![molecular formula C12H7F3O4 B2661586 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid CAS No. 638160-01-7](/img/structure/B2661586.png)

5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .

Synthesis Analysis

The synthesis of this compound involves a mixture of 230 mg (1.05 mmol) of intermediate 5- (4-trifluoromethoxy) phenyl) furan-2-carboxylic acid, 180 mg (1.33 mmol) of HOBt was weighed into 5 mL of anhydrous DMF . Then 210 mg (1.35 mmol) of EDC was added dropwise at room temperature for about 1 hour . The reaction was stirred at room temperature overnight .Molecular Structure Analysis

The molecular formula of this compound is C12H7F3O4 . The InChI code is 1S/C12H7F3O4/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.18 . It has a high GI absorption and is BBB permeant . It is a CYP1A2 and CYP2C19 inhibitor . The compound is moderately soluble .科学的研究の応用

Biobased Building Blocks for Pharmaceuticals and Polymers

Furan carboxylic acids, including derivatives of 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid, are recognized as promising biobased building blocks in the pharmaceutical and polymer industries. Research demonstrates controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), a key renewable platform chemical, leveraging enzyme cascade systems. These methodologies highlight the potential of such compounds in developing sustainable materials and chemicals (Hao‐Yu Jia et al., 2019).

Catalysts in Chemical Syntheses

5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid and its related furan compounds serve as crucial intermediates in catalytic syntheses, contributing to the efficient production of valuable chemicals. Studies on enzymatic and chemical catalysis processes reveal the conversion of HMF into furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer for polymer production. These reactions underscore the role of furan derivatives in facilitating eco-friendly and efficient chemical transformations (W. Dijkman et al., 2014).

Advancements in Green Chemistry

The exploration of sustainable routes for synthesizing furan-2,5-dicarboxylic acid from 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid analogs marks significant progress in green chemistry. Techniques such as carbonate-promoted C–H carboxylation, employing CO2 as a reactant, illustrate innovative approaches to converting biomass-derived compounds into valuable bio-based plastics and chemicals. These methods highlight the transition towards more sustainable and environmentally friendly chemical processes (Graham R. Dick et al., 2017).

Renewable Alternatives for Industrial Applications

The synthesis and application of furan carboxylic acids from renewable sources, like 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid, are crucial in developing renewable alternatives to petroleum-based chemicals. Research on the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid showcases the potential of biomass utilization in replacing traditional industrial chemicals with renewable counterparts. This approach not only supports the polymer industry's shift towards sustainability but also enhances the value chain of biomass-derived chemicals (Sicheng Zhang et al., 2017).

Safety And Hazards

特性

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCLEQZLFHIDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)

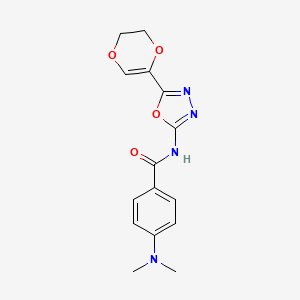

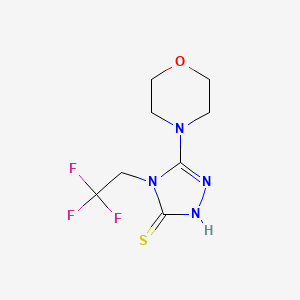

![(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661509.png)

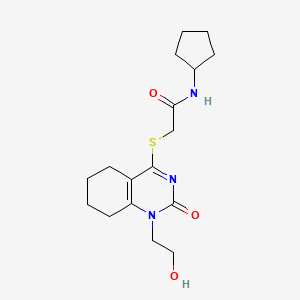

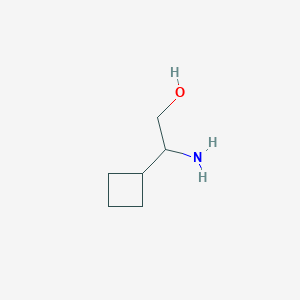

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)

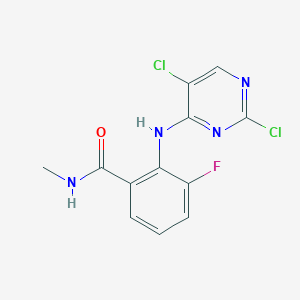

![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)

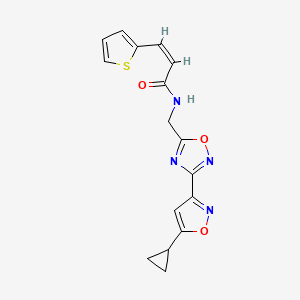

![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)